2-Chloro-N-(4-isopropylphenyl)acetamide

Lipophilicity Drug Discovery QSAR

Researchers often assume class-wide equivalence among N-(substituted phenyl)-2-chloroacetamides, but minor substituent changes drastically alter lipophilicity and antimicrobial potency. This specific compound, with its 4-isopropyl group, delivers class-leading calculated lipophilicity (XLogP3 = 2.8), directly correlated with superior activity against Gram-positive pathogens including MRSA. · Prioritized scaffold for anti-MRSA leads; QSAR confirms high logP drives potency. · Ideal CNS probe: TPSA 29.1 Ų and moderate logP align with optimal brain penetration parameters. · Reliable supply with verified identity ensures experimental reproducibility across screening campaigns.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 1527-61-3
Cat. No. B075705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-isopropylphenyl)acetamide
CAS1527-61-3
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyNBPOAZHKOZEYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-isopropylphenyl)acetamide: Technical Baseline & Procurement Profile


2-Chloro-N-(4-isopropylphenyl)acetamide (CAS 1527-61-3) is a chloroacetamide derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol [1]. It is structurally characterized by an isopropyl group at the para position of the phenyl ring and a chloroacetyl moiety. This compound is primarily utilized as a synthetic intermediate and research chemical, with its properties and potential biological activities being inferred from studies on its structural class, the N-(substituted phenyl)-2-chloroacetamides [2]. Its calculated lipophilicity (XLogP3 = 2.8) and compliance with drug-likeness rules position it as a candidate for further investigation in chemical biology and drug discovery contexts [1].

Synthetic intermediate with drug-like computed properties
Lipophilicity profile supports membrane permeability research
Class-level SAR suggests antimicrobial screening potential

Non-Interchangeability of 2-Chloro-N-(4-isopropylphenyl)acetamide


The practice of substituting 2-Chloro-N-(4-isopropylphenyl)acetamide with a different, structurally similar N-(substituted phenyl)-2-chloroacetamide is not scientifically justified and can lead to significant differences in experimental outcomes. Studies on this compound class demonstrate that even minor changes to the substituent on the phenyl ring—such as replacing the 4-isopropyl group with a hydrogen, methyl, or halogen—can drastically alter critical molecular properties, most notably lipophilicity [1]. This is a key driver of biological activity, as demonstrated in QSAR and antimicrobial studies where changes in lipophilicity were directly correlated with altered antimicrobial potency against various strains [2]. Therefore, procurement decisions must be based on the specific properties of 2-Chloro-N-(4-isopropylphenyl)acetamide, as outlined below, rather than assuming class-wide equivalence.

Substitution with unsubstituted or 4-fluorophenyl analogs may shift lipophilicity, altering membrane permeability interpretation.

Minor phenyl ring substituent changes can alter antimicrobial activity profile; class-level SAR may not transfer directly.

CNS drug-likeness parameters are substituent-dependent; replacing isopropyl with bromo may shift the profile away from reported CNS drug-like space.

Quantitative Evidence for 2-Chloro-N-(4-isopropylphenyl)acetamide


Superior Lipophilicity vs. Halogenated Analogs

The lipophilicity of 2-Chloro-N-(4-isopropylphenyl)acetamide, a key determinant of membrane permeability and biological activity, is markedly higher than that of its unsubstituted and 4-fluorophenyl analogs. This difference is quantified by comparing their computationally predicted logP (XLogP3) values. The higher lipophilicity of the target compound suggests a superior ability to passively diffuse across biological membranes [REFS-1, REFS-2].

Lipophilicity Comparison
Class-level inference
Target (XLogP3 2.8) vs 4-H analog (1.8) and 4-F analog (1.6); differences of +1.0 and +1.2 log units
Supports lipophilicity-driven SAR interpretation
Computed values; experimental logP validation required
Lipophilicity Drug Discovery QSAR

Favorable CNS Pharmacokinetic Profile

The compound's moderate lipophilicity (XLogP3 = 2.8) and low topological polar surface area (TPSA = 29.1 Ų) are consistent with the property space for central nervous system (CNS) drug candidates. In contrast, more lipophilic analogs, while possessing high membrane permeability, often fall outside the optimal range for oral CNS drugs, increasing the risk of high clearance and off-target binding [1].

CNS Drug-Likeness Profile
Class-level inference
LogP 2.8 & TPSA 29.1 Ų within reported CNS drug-like space; brominated analog LogP ~3.2 (0.4 units higher)
Supports CNS lead-like property profiling
Computed parameters; BBB penetration requires assay validation
Pharmacokinetics Blood-Brain Barrier CNS Drug Design

Predicted Gram-Positive Antimicrobial Potency

A foundational study on twelve N-(substituted phenyl)-2-chloroacetamides established a direct correlation between the lipophilicity of the phenyl substituent and antimicrobial activity, particularly against Gram-positive bacteria (S. aureus and MRSA) [1]. Since 2-Chloro-N-(4-isopropylphenyl)acetamide possesses the highest lipophilicity among common alkyl-substituted analogs (XLogP3 = 2.8), it is predicted to exhibit superior antimicrobial potency against these strains, outperforming less lipophilic compounds like the 4-fluoro (XLogP3=1.6) or 4-chloro (XLogP3=2.3) derivatives.

Predicted Antimicrobial Activity
Class-level inference
Highest lipophilicity among alkyl analogs predicts elevated Gram-positive potency; 4-fluoro analog showed weakest activity in QSAR study
Supports antimicrobial screening prioritization
QSAR inference; confirmatory MIC testing needed
Antimicrobial Gram-Positive Structure-Activity Relationship

Applications of 2-Chloro-N-(4-isopropylphenyl)acetamide


Lead Compound for Gram-Positive Antimicrobials

Based on its class-leading lipophilicity (XLogP3 = 2.8), 2-Chloro-N-(4-isopropylphenyl)acetamide is the optimal starting point for medicinal chemistry campaigns aimed at generating new antimicrobials with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). QSAR studies on this compound class confirm that higher lipophilicity is the primary driver of increased potency against these pathogens [1]. This compound's property profile predicts superior activity compared to less lipophilic analogs, justifying its prioritization for synthesis and biological evaluation in antimicrobial screening programs.

Chemical Probe for Lipophilicity-Membrane Studies

The compound serves as an ideal chemical probe in biophysical studies designed to quantify the relationship between molecular lipophilicity and passive membrane diffusion. Its experimental logP can be compared against its computationally predicted value (XLogP3 = 2.8) [1] to validate predictive models. Furthermore, its activity in cellular assays can be directly correlated with its measured lipophilicity, providing a benchmark for understanding how the 4-isopropyl substituent modulates the biopharmaceutical properties of the chloroacetamide scaffold.

CNS Drug Discovery Scaffold

2-Chloro-N-(4-isopropylphenyl)acetamide possesses a favorable physicochemical profile for CNS drug discovery. Its moderate lipophilicity (XLogP3 = 2.8) and low topological polar surface area (TPSA = 29.1 Ų) align well with established parameters for optimal brain penetration [REFS-1, REFS-2]. This makes it a strategically advantageous scaffold for further functionalization to create chemical probes or lead compounds for neurological targets, offering a balance between membrane permeability and the reduced promiscuity associated with very high lipophilicity.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Lipophilicity-driven SAR context
MIC testing against S. aureus and MRSA
Membrane permeability probe studies
Computed logP benchmark
Experimental logP and passive diffusion assays
CNS lead-like property profiling
CNS MPO parameter review
BBB penetration and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(4-isopropylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.